2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S2/c16-12-1-3-13(4-2-12)21-11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCETYHKAGJZQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the 4-fluorophenyl sulfanyl intermediate.
Formation of the Oxan-4-ylsulfanyl Intermediate: This step involves the reaction of oxan-4-ylthiol with an appropriate halide to form the oxan-4-ylsulfanyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates with an acetamide derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, highlighting its significance in medicinal chemistry, pharmacology, and related fields.
Structural Characteristics
The compound features:
- A 4-fluorophenyl moiety, which is known to enhance biological activity through electronic and steric effects.
- A sulfanyl group that can participate in various chemical reactions and interactions.
- An oxan ring, contributing to the compound's stability and solubility properties.
Dopamine D3 Receptor Antagonism
Research indicates that compounds similar to this compound exhibit antagonistic activity at dopamine D3 receptors. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and drug addiction. The ability to modulate this receptor could lead to the development of novel therapeutic agents targeting these conditions .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The incorporation of the fluorophenyl group is hypothesized to enhance the compound's ability to interact with cellular targets involved in cancer progression. In vitro assays have shown promising results against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
Antimicrobial Properties
There is emerging evidence that compounds with similar sulfanyl and oxan functionalities exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways. This aspect could be crucial for developing new antibiotics amid rising antibiotic resistance .
Case Study 1: Dopamine D3 Receptor Antagonism
A study explored the effects of a structurally related compound on dopamine D3 receptors. Results indicated significant binding affinity and functional antagonism, suggesting potential for treating addiction-related behaviors. The study highlights the importance of structural modifications, such as those found in this compound, in enhancing receptor selectivity and potency .
Case Study 2: Anticancer Screening
In a screening of various sulfanyl-containing compounds, one derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The results prompted further exploration into the structure-activity relationship (SAR) of similar compounds, emphasizing the role of the oxan ring in enhancing bioavailability .
| Activity Type | Compound Structure | Observed Effect |
|---|---|---|
| Dopamine D3 Antagonism | This compound | Antagonistic behavior observed |
| Anticancer | Similar sulfanyl derivatives | Cytotoxicity against cancer cells |
| Antimicrobial | Sulfanyl-containing compounds | Inhibition of bacterial growth |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl group | Enhances binding affinity |
| Sulfanyl group | Increases reactivity |
| Oxan ring | Improves solubility and stability |
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the sulfanyl groups can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and biological activities. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Structural Flexibility vs. Triazole-containing analogs () exhibit stronger antibacterial activity, likely due to hydrogen-bonding interactions with microbial targets .
Lipophilicity and Solubility: Compounds with alkoxy groups (e.g., ethoxy in ) show higher logP values (~2.74) than the target compound, suggesting the oxan ring’s ether oxygen may balance lipophilicity and solubility . Amino groups () improve aqueous solubility but reduce membrane permeability .
Biological Target Specificity: Triazolylsulfanyl derivatives () target bacterial enzymes, while benzothiazole analogs () are explored in neurological disorders .
Synthetic Accessibility :
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃F N₂O₅S₂
- Molecular Weight : 453.52 g/mol
- Structure : The compound features a fluorophenyl group, a sulfanyl linkage, and an oxan-4-ylsulfanyl moiety contributing to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on various enzymes. For example, it demonstrated significant inhibition of tyrosinase, a key enzyme in melanin biosynthesis, with an IC₅₀ value of approximately 50 µM .
- Other studies indicated that it may also inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation processes .
- Cytotoxicity :
In Vivo Studies
In animal models, the compound has shown promise in reducing tumor size and improving survival rates when administered alongside conventional chemotherapeutics. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Case Studies
- Melanoma Treatment :
- Inflammation Models :
Data Summary
Q & A
Q. What are the recommended synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed:
Nucleophilic substitution : React 4-fluorothiophenol with chloroacetyl chloride to form the sulfanyl-acetyl intermediate.
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with 2-(oxan-4-ylsulfanyl)ethylamine.
- Purity Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Final product recrystallization in ethanol/water mixtures improves crystallinity and purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm sulfanyl and acetamide moieties (e.g., δ ~2.1 ppm for acetamide methyl, δ ~7.4 ppm for fluorophenyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 356.08) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing (space group, unit cell parameters) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's structure-activity relationship (SAR) in antimicrobial applications?
- Methodological Answer :
- In vitro assays :
MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase).
- SAR Optimization :
- Syntize analogs with modified sulfanyl groups (e.g., methylsulfanyl) or tetrahydropyran substituents.
- Compare bioactivity data with computational predictions to refine pharmacophore models .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Assay Validation :
Replicate Conditions : Standardize solvent (DMSO concentration ≤1%), inoculum size, and incubation time.
Orthogonal Assays : Confirm results using disk diffusion (agar-based) and time-kill kinetics .
- Data Analysis :
- Apply ANOVA or mixed-effects models to account for variability in biological replicates.
- Cross-reference with PubChem BioAssay data for consistency checks .
Q. How can metabolic stability and hepatotoxicity be assessed during preclinical development?
- Methodological Answer :
- In vitro Metabolism :
Microsomal Stability : Incubate with rat/human liver microsomes (CYP450 enzymes) and quantify parent compound via LC-MS/MS.
Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates .
- Hepatotoxicity :
- Measure ALT/AST release in HepG2 cells after 48-hour exposure (IC50 determination).
- Compare with structural analogs lacking the fluorophenyl group to isolate toxicity mechanisms .
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicity?
- Methodological Answer :
- Environmental Persistence :
Hydrolysis Studies : Expose to pH 5–9 buffers and monitor degradation via HPLC.
Photolysis : Use UV irradiation (λ = 254 nm) to assess sunlight stability .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC50 testing (OECD Guideline 202).
- Soil Microcosms : Evaluate biodegradation in loamy soil (ISO 11266) .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational molecular geometry predictions?
- Methodological Answer :
- Crystal Packing Effects : X-ray structures may show distortions due to intermolecular forces (e.g., N–H⋯O hydrogen bonds) absent in gas-phase DFT calculations .
- Mitigation :
- Compare with solution-state NMR (e.g., NOESY for intramolecular distances).
- Use periodic boundary conditions in DFT to simulate crystal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
